(2,4-Difluorophenyl)(2-methoxyphenyl)methanone
Description
(2,4-Difluorophenyl)(2-methoxyphenyl)methanone is a diaryl ketone featuring a 2,4-difluorophenyl group and a 2-methoxyphenyl group linked via a carbonyl moiety.
Properties
IUPAC Name |
(2,4-difluorophenyl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-18-13-5-3-2-4-11(13)14(17)10-7-6-9(15)8-12(10)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKIEVVTDUKHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)(2-methoxyphenyl)methanone can be achieved through several methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound (2,4-Difluorophenyl)(2-methoxyphenyl)methanone , with CAS number 1097034-22-4, is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and agrochemicals.
Medicinal Chemistry
Pharmaceutical Development :
Research indicates that compounds with similar structures to this compound can exhibit significant biological activity, including anti-inflammatory and anticancer properties. The presence of fluorine atoms often enhances metabolic stability and bioactivity.
- Case Study : A study on fluorinated phenyl ketones demonstrated their potential as inhibitors of certain enzymes implicated in cancer progression. The introduction of fluorine atoms is known to modify the electronic properties of the molecule, potentially increasing its binding affinity to target proteins.
Material Science
Synthesis of Functional Materials :
The compound can serve as a precursor for synthesizing new materials with tailored properties. Its unique structure allows for modifications that can lead to materials with specific optical or electronic characteristics.
- Example Application : Researchers have explored the use of similar ketones in creating polymeric materials that exhibit enhanced thermal stability and mechanical strength. Such materials are valuable in various industrial applications, including electronics and coatings.
Agrochemicals
Pesticide Development :
Compounds with similar frameworks have been studied for their effectiveness as agrochemicals. The structural features of this compound may contribute to its efficacy as a pesticide or herbicide.
- Research Insight : A comparative analysis of phenyl ketones indicated that modifications at specific positions (like the introduction of methoxy and fluorine groups) can significantly alter the herbicidal activity against specific plant species.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The methoxy group may also play a role in modulating its biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Pyridine Derivatives : The pyridine-containing analog (MW 360) shares the 2,4-difluorophenyl and 2-methoxyphenyl groups but includes a fluoropyridine ring, likely enhancing rigidity and electronic properties .
- Quinolones: Tosufloxacin’s 2,4-difluorophenyl group at the N-1 position correlates with superior anti-persister activity against S. aureus, suggesting fluorophenyl groups enhance bioactivity in diverse scaffolds .
Key Observations :
- Antimicrobial Potency: The 2,4-difluorophenyl group in tosufloxacin and piperidinyl methanones correlates with enhanced activity, likely due to improved target binding and metabolic stability .
- Antioxidant Effects: Piperidinyl oxime derivatives (e.g., compound 3b) exhibit radical scavenging, suggesting methanone frameworks with polar groups (e.g., oxime) broaden therapeutic utility .
Table 3: Physicochemical Properties
Key Observations :
- Thermal Stability : Cyclopropyl analogs exhibit defined melting points (97–99°C), suggesting crystalline packing influenced by substituents .
- Safety: Halogenated methanones (e.g., chloro-iodophenyl derivatives) may pose handling risks, underscoring the need for substituent-specific safety assessments .
Biological Activity
(2,4-Difluorophenyl)(2-methoxyphenyl)methanone, also known as a difluorophenyl ketone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both difluorophenyl and methoxyphenyl groups, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The difluorophenyl group enhances hydrophobic interactions, improving binding affinity to target proteins. Additionally, the methoxy group can participate in hydrogen bonding, which may modulate the activity of enzymes or receptors involved in disease pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : This compound has shown promising results against various bacterial strains. For instance, it demonstrated significant antibacterial effects comparable to established antibiotics like vancomycin, with minimum inhibitory concentrations (MIC) ranging from 2 to 8 μg/mL against resistant strains such as KPC and NDM-producing bacteria .
- Anti-inflammatory Properties : Studies have indicated that derivatives of this compound can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis or other inflammatory diseases .
- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. For example, certain analogs have shown effectiveness in inhibiting the growth of breast cancer cells (MDA-MB-231) at low micromolar concentrations .
Case Studies
Several case studies highlight the diverse applications and efficacy of this compound:
- Antibacterial Efficacy : A study evaluating the compound's antibacterial properties found that it significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The compound's MIC values were consistently lower than those for many conventional antibiotics .
- Cancer Research : In vitro studies demonstrated that this compound derivatives could disrupt microtubule assembly in cancer cells, leading to cell cycle arrest and apoptosis. This property was particularly noted in breast and lung cancer cell lines .
- Inflammatory Response Modulation : Research has shown that derivatives can decrease pro-inflammatory cytokine levels in cellular models of inflammation, suggesting potential therapeutic roles in chronic inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| (2,4-Difluorophenyl)(4-methylphenyl)methanone | Structure | Moderate antibacterial | 8-16 |
| (2,4-Difluorophenyl)(4-(pyrrolidin-1-yl)methyl)phenyl)methanone | Structure | High anticancer activity | 1-5 |
| (2-Methoxyphenyl)(4-fluorophenyl)methanone | Structure | Weak anti-inflammatory | >20 |
The table illustrates that while some analogs exhibit similar antibacterial properties, this compound shows enhanced activity against resistant bacterial strains and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
